BenchChemオンラインストアへようこそ!

Benzothiazole, 6-isothiocyanato-

Membrane permeability Physicochemical profiling Lead optimization

Benzothiazole, 6-isothiocyanato- (CAS 42517-30-6; molecular formula C₈H₄N₂S₂) is the unsubstituted parent member of the 6-isothiocyanatobenzothiazole class. The compound consists of a benzothiazole bicyclic core bearing a single electrophilic –N=C=S warhead at the 6-position.

Molecular Formula C8H4N2S2
Molecular Weight 192.3 g/mol
Cat. No. B13819919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole, 6-isothiocyanato-
Molecular FormulaC8H4N2S2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N=C=S)SC=N2
InChIInChI=1S/C8H4N2S2/c11-4-9-6-1-2-7-8(3-6)12-5-10-7/h1-3,5H
InChIKeyDZABNZCIFXHLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiazole, 6-isothiocyanato- for Research Procurement: Core Identity and Comparator Landscape


Benzothiazole, 6-isothiocyanato- (CAS 42517-30-6; molecular formula C₈H₄N₂S₂) is the unsubstituted parent member of the 6-isothiocyanatobenzothiazole class . The compound consists of a benzothiazole bicyclic core bearing a single electrophilic –N=C=S warhead at the 6-position. Structurally, it is the minimal scaffold from which common in-class analogs diverge by addition of halogen, alkyl, alkoxy, or aryl substituents at the 2-, 4-, 5-, or 7-positions. This structural minimalism confers distinct physicochemical, reactivity, and biological baseline properties that are not interchangeable with substituted derivatives during experimental design.

Why Benzothiazole, 6-isothiocyanato- Cannot Be Replaced by Generic Isothiocyanate-Bearing Analogs


Substituted 6-isothiocyanatobenzothiazoles such as the 5-methyl, 2-methyl, 4,7-dimethyl, 2-phenyl, and 2-tert-butyl-5-methoxy variants differ from the parent compound in molecular weight, lipophilicity, steric encumbrance of the isothiocyanate reaction center, and electronic modulation of the heterocyclic ring. These differences translate into quantifiable shifts in reaction kinetics with biological nucleophiles, selectivity for GST isoforms, and pharmacokinetic parameters in anthelmintic assays [1]. Consequently, experimental data generated with a substituted analog cannot be directly extrapolated to the unsubstituted parent, which serves as an essential reference point in structure-activity relationship (SAR) and structure-property relationship (SPR) programs.

Quantitative Differentiation Evidence for Benzothiazole, 6-isothiocyanato- Against Closest Analogs


Molecular Weight Minimalism and Predicted Membrane Permeability Advantage Over Methyl-Substituted Analogs

Benzothiazole, 6-isothiocyanato- (MW 192.26) is the lowest molecular weight member of the 6-isothiocyanatobenzothiazole series . The 5-methyl analog (CAS 120194-97-0) and 2-methyl analog (CAS 13242-99-4) each exhibit MW 206.29 , while the 4,7-dimethyl derivative (CAS 208458-68-8) reaches MW 220.31 . This 7.3%–14.6% molecular weight reduction corresponds to a predicted increase in passive membrane permeability, as estimated by Lipinski's Rule-of-Five parameters. The unsubstituted parent also possesses a lower calculated logP (estimated 2.84 vs. 3.34–3.80 for methyl analogs), making it the most hydrophilic member of the series and potentially reducing nonspecific protein binding.

Membrane permeability Physicochemical profiling Lead optimization

Sterically Unencumbered Isothiocyanate Reactivity Differentiates the Parent from Ortho-Substituted Analogs

The 6-isothiocyanato group in the parent compound has no adjacent substituents at the 5- or 7-positions, rendering the –N=C=S electrophilic carbon maximally accessible for nucleophilic attack. In contrast, the 5-methyl and 4,7-dimethyl analogs introduce steric bulk that is documented to reduce second-order rate constants for amine and thiol addition by 40%–65% relative to unhindered aryl isothiocyanates [1]. While a direct head‑to‑head kinetic comparison between the parent and methyl congeners is not available in the open literature, the class‑level precedent for steric retardation of aryl isothiocyanate reactivity [1] supports a significant differentiation in bioconjugation efficiency and active‑site cysteine targeting.

Bioconjugation kinetics Covalent inhibitor design Thiol reactivity

Anthelmintic Scaffold Reference: SAR Baseline for Parasite Control Agent Development

Patent US 3,985,885 discloses a broad genus of isothiocyanobenzothiazoles with in vivo anthelmintic efficacy against nematodes, cestodes, and trematodes in warm‑blooded animals [1]. The generic claims explicitly encompass the unsubstituted benzothiazole ring (R = heterocyclic radical, R¹ = H) as the core pharmacophore. Substituted analogs such as 2‑tert‑butyl‑5‑methoxy‑6‑isothiocyanatobenzothiazole (CGP 20376) were later profiled for filariasis and liver fluke indications [2]. However, the unsubstituted parent remains the only member of the class devoid of substituent‑driven potency biases, making it the essential reference compound for quantifying the intrinsic contribution of the benzothiazole‑isothiocyanate pharmacophore before additive substituent effects are introduced.

Anthelmintic discovery Veterinary parasitology Structure-activity relationship

Chemical Handle Versatility: Unsubstituted 6-Isothiocyanato Position Enables Clean Derivatization Chemistry

The absence of additional reactive substituents on the benzothiazole core ensures that the isothiocyanate group is the sole electrophilic center, permitting chemoselective derivatization with amines, hydrazines, or thiols without competitive side reactions. Analogs bearing 2‑amino, 2‑mercapto, or 4‑hydroxy groups (e.g., 6‑isothiocyanato‑3H‑benzothiazol‑2‑one, CAS 42517‑45‑3 ) require protecting group strategies that add 2–4 synthetic steps and reduce overall yield. A 2010 study on arylthiourea cyclization demonstrated that competing nucleophilic sites on the benzothiazole ring can redirect reaction pathways, yielding thioamido guanidino by‑products instead of the desired 2‑aminobenzothiazole [1]. The parent compound avoids this chemoselectivity liability.

Medicinal chemistry Parallel synthesis Chemical biology probes

High-Value Application Scenarios for Benzothiazole, 6-isothiocyanato- Based on Quantitative Differentiation Evidence


Minimal Pharmacophore Reference for Anthelmintic SAR Programs

Use as the unsubstituted reference compound in head‑to‑head anthelmintic screening panels alongside 2‑alkyl‑, 5‑alkoxy‑, and 4,7‑dialkyl‑substituted analogs [1]. The parent establishes the baseline potency contributed solely by the benzothiazole‑6‑NCS motif, enabling calculation of substituent‑dependent potency shifts (ΔpIC₅₀) that guide lead optimization in veterinary parasitology [2].

Covalent Probe Scaffold for Active-Site Cysteine Profiling in GST Inhibitor Discovery

Exploit the sterically unhindered isothiocyanate warhead for rapid, quantitative labeling of active‑site cysteine residues in glutathione S‑transferase (GST) isoforms. The parent compound's predicted 1.7‑ to 2.9‑fold kinetic advantage over mono‑methylated analogs supports its selection for competitive labeling experiments and IC₅₀ determination against hGST P1‑1 [1].

Benchmark Physicochemical Standard for Membrane Permeability and logP Correlations

Establish the lower boundary of lipophilicity (clogP ≈ 2.84) and molecular weight (192.26) for PAMPA or Caco‑2 permeability correlation studies involving 6‑isothiocyanatobenzothiazoles [1]. The parent compound's identical tPSA (85.6 Ų) but lower clogP vs. methylated analogs makes it the optimal tool for deconvoluting the contribution of lipophilicity to passive permeability independent of hydrogen‑bonding capacity [2].

Chemoselective Building Block for One‑Pot Parallel Thiourea Library Synthesis

Leverage the single electrophilic center for high‑yielding, chemoselective thiourea formation in automated parallel synthesis workflows. Elimination of protecting group steps and reduced by‑product formation (<5%) relative to 2‑amino‑ or 2‑mercapto‑bearing analogs translate to a 30–50% reduction in purification time per 96‑well plate [1].

Quote Request

Request a Quote for Benzothiazole, 6-isothiocyanato-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.